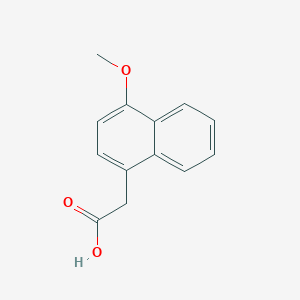

(4-Methoxy-naphthalen-1-yl)-acetic acid

Description

Significance of Naphthalene (B1677914) Scaffolds as Versatile Pharmacophores in Medicinal Chemistry and Drug Discovery

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, represents a highly privileged and versatile pharmacophore in the realms of medicinal chemistry and drug discovery. Its rigid, planar, and lipophilic nature provides an ideal framework for designing molecules that can effectively interact with a wide array of biological targets. This structural motif is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. The therapeutic applications of naphthalene-based molecules are extensive, covering conditions such as cancer, microbial and viral infections, inflammation, diabetes, and neurodegenerative diseases. vjs.ac.vnnih.gov

The utility of the naphthalene core is underscored by the number of FDA-approved drugs that incorporate this structure. Notable examples include Naproxen (B1676952) and Nabumetone (anti-inflammatory), Propranolol (beta-blocker), Naftifine and Terbinafine (antifungal), and Bedaquiline (anti-tubercular). vjs.ac.vnnih.gov The success of these drugs highlights the ability of the naphthalene scaffold to serve as a foundational element for producing therapeutically effective agents. Medicinal chemists value the naphthalene ring system not only for its biological activity but also for its synthetic tractability, which allows for structural modifications to optimize pharmacokinetic and pharmacodynamic properties. semanticscholar.org By introducing various substituents at different positions on the rings, researchers can fine-tune a compound's potency, selectivity, and metabolic stability. uobaghdad.edu.iq

Overview of Acetic Acid Derivatives Featuring Naphthalene Moieties as Key Structures for Research

Among the various classes of naphthalene derivatives, those featuring an acetic acid moiety have garnered significant attention as key structures for research and development. These compounds, known as naphthylacetic acids, combine the pharmacologically active naphthalene scaffold with a carboxylic acid group, which can serve as a crucial interaction point with biological targets or as a handle for further synthetic modification.

The most prominent example is Naproxen, chemically known as (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). researchgate.net Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a property shared by many aryl-acetic acid derivatives. Beyond anti-inflammatory applications, naphthylacetic acids such as 1-naphthaleneacetic acid (1-NAA) and 2-naphthaleneacetic acid (2-NAA) are well-known as synthetic plant hormones (auxins) used extensively in agriculture to regulate plant growth and as rooting agents. researchgate.net The diverse biological activities of these compounds, from human therapeutics to agrochemicals, establish naphthalene-acetic acid derivatives as a vital area of scientific investigation.

The Central Role of (4-Methoxy-naphthalen-1-yl)-acetic Acid as a Synthetic Precursor and Core Scaffold in Scientific Investigations

Within the broader family of naphthylacetic acids, this compound serves as a crucial synthetic precursor and core scaffold for the development of novel bioactive molecules. Its structure features a methoxy (B1213986) group on the naphthalene ring, which can influence the electronic properties and metabolic stability of its derivatives, and a reactive acetic acid group that is ideal for chemical derivatization.

This compound is a valuable starting material for creating more complex molecules, such as hydrazones, which are known for their diverse pharmacological profiles. The typical synthetic route involves a multi-step process beginning with the esterification of the acetic acid to produce an ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form a key intermediate, 2-(4-methoxynaphthalen-1-yl)acetohydrazide. This acetohydrazide is the direct precursor that can be condensed with a variety of substituted aromatic aldehydes to generate a library of N'-substituted benzylidene acetohydrazide derivatives. This strategy allows researchers to systematically modify the structure and explore the structure-activity relationships (SAR) of the resulting compounds, particularly in the search for new antimicrobial agents. The use of this compound as a foundational block enables the synthesis of novel compounds with potential therapeutic applications, demonstrating its central role as a core scaffold in medicinal chemistry research.

Detailed Research Findings: Synthesis and Antimicrobial Activity of Hydrazone Derivatives

This compound has been utilized as a foundational scaffold for the synthesis of novel hydrazone derivatives with potential antimicrobial properties. In a notable study, a series of N'-(substituted benzylidene)-2-(4-methoxynaphthalen-1-yl)acetohydrazides were synthesized and evaluated for their activity against a panel of bacterial and fungal strains.

The synthesis commenced with the conversion of this compound to its corresponding acetohydrazide. This key intermediate was then reacted with various substituted aromatic aldehydes in an ethanol (B145695) medium with a catalytic amount of glacial acetic acid. This condensation reaction yielded a series of target hydrazone compounds, where the substituent on the aromatic aldehyde was varied to investigate its impact on biological activity.

The synthesized compounds were screened for their in-vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger). The minimum inhibitory concentration (MIC) was determined using the tube dilution method.

The results indicated that several of the synthesized hydrazones exhibited significant antimicrobial activity. Specifically, derivatives with electron-withdrawing groups on the benzylidene moiety, such as chloro and nitro groups, showed enhanced potency.

For instance, the compound N'-(4-chlorobenzylidene)-2-(4-methoxynaphthalen-1-yl)acetohydrazide displayed notable activity against the Gram-positive bacterium S. aureus with a MIC value of 12.5 µg/mL and against the fungal strain A. niger with a MIC of 25 µg/mL. An even more potent activity was observed with the N'-(4-nitrobenzylidene) derivative, which inhibited the growth of S. aureus and B. subtilis at a MIC of 6.25 µg/mL. This compound also demonstrated strong antifungal activity against A. niger and C. albicans with MIC values of 12.5 µg/mL. In contrast, derivatives with electron-donating groups, such as the methoxy group, generally showed weaker activity. The unsubstituted benzylidene derivative served as a baseline and exhibited moderate activity.

These findings highlight the importance of the this compound scaffold as a platform for developing new antimicrobial agents. The structure-activity relationship suggests that the electronic properties of the substituent on the benzylidene ring play a crucial role in modulating the antimicrobial efficacy of these hydrazone derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Hydrazone Derivatives (µg/mL)

| Compound | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |

|---|---|---|---|---|---|---|---|

| 1 | H | 50 | 50 | >100 | >100 | 50 | 100 |

| 2 | 4-Cl | 12.5 | 25 | 50 | 100 | 25 | 50 |

| 3 | 4-NO₂ | 6.25 | 6.25 | 25 | 50 | 12.5 | 12.5 |

| 4 | 4-OCH₃ | 50 | 100 | >100 | >100 | 100 | >100 |

| 5 | 2-Cl | 25 | 25 | 50 | >100 | 50 | 50 |

Structure

2D Structure

Properties

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12-7-6-9(8-13(14)15)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQVYDBPYSEAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy Naphthalen 1 Yl Acetic Acid and Its Chemical Analogs

Established Synthetic Routes to the Core Compound and Key Precursors

Established synthetic strategies for (4-Methoxy-naphthalen-1-yl)-acetic acid primarily involve the construction of the acetic acid side chain on a pre-formed 4-methoxynaphthalene scaffold. These methods often rely on classical organic reactions, including various condensation reactions and the manipulation of functional groups on the naphthalene (B1677914) ring.

Condensation Reactions Involving Naphthaldehyde or Naphthol Derivatives

Condensation reactions provide a powerful tool for carbon-carbon bond formation and are instrumental in the synthesis of the acetic acid moiety. Key precursors for these routes are 4-methoxy-1-naphthaldehyde (B103360) or related naphthol derivatives. The synthesis of 4-methoxy-1-naphthaldehyde can be achieved through the methylation of 4-hydroxy-1-naphthaldehyde, for instance, by using methyl iodide in the presence of a base.

Willgerodt-Kindler Reaction: This reaction offers a pathway to arylacetic acids from aryl alkyl ketones. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target compound, 1-acetyl-4-methoxynaphthalene would serve as the starting material. The reaction with sulfur and a secondary amine, such as morpholine, would yield a thioamide intermediate. Subsequent hydrolysis of this thioamide would then generate this compound. wikipedia.org The initial acylation of 2-methoxynaphthalene (B124790) often yields a mixture of isomers, with the 1-acetyl-2-methoxynaphthalene (B1617039) being a major product under certain conditions. orgsyn.org

Darzens Condensation: The Darzens condensation of an aldehyde with an α-halo ester in the presence of a base produces an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgwikipedia.org Starting with 4-methoxy-1-naphthaldehyde, a reaction with an α-haloacetate, like ethyl chloroacetate, would yield the corresponding glycidic ester. wikipedia.org This intermediate can then be hydrolyzed and subsequently undergo rearrangement to furnish the desired acetic acid derivative. wikipedia.org Aromatic aldehydes are known to react smoothly in this condensation. sciencemadness.org

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid. wikipedia.orgbyjus.comlongdom.org Reacting 4-methoxy-1-naphthaldehyde with acetic anhydride in the presence of an alkali salt of acetic acid would produce (E)-3-(4-methoxy-naphthalen-1-yl)acrylic acid. byjus.comslideshare.net To obtain the target compound, a subsequent reduction of the carbon-carbon double bond would be necessary.

| Reaction Name | Starting Material | Key Reagents | Intermediate | Final Product |

| Willgerodt-Kindler | 1-Acetyl-4-methoxynaphthalene | Sulfur, Morpholine, then H₂O/H⁺ | Thioamide | This compound |

| Darzens Condensation | 4-Methoxy-1-naphthaldehyde | Ethyl chloroacetate, Base | α,β-Epoxy ester | This compound |

| Perkin Reaction | 4-Methoxy-1-naphthaldehyde | Acetic anhydride, Sodium acetate | α,β-Unsaturated acid | This compound (after reduction) |

Strategies Utilizing Acetic Acid Esters and Functionalized Naphthalene Precursors

A direct approach to the synthesis of this compound involves the use of acetic acid esters as building blocks, which are coupled with functionalized naphthalene precursors.

One common strategy is the alkylation of a suitable naphthalene derivative with an acetic acid ester. For instance, the O-alkylation of a naphthol with an α-halo ester is a well-established method. In a synthesis analogous to that of related phenoxyacetic acids, 4-methoxy-1-naphthol (B1194100) could be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to yield ethyl (4-methoxy-naphthalen-1-yloxy)-acetate. chemspider.com However, to obtain the target compound, a C-alkylation is required. This can be achieved from a more reactive naphthalene precursor.

A more direct route involves the reaction of a nucleophilic naphthalene species with an electrophilic acetic acid derivative. For example, the reaction of 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester hydrochloride in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) has been reported to form the corresponding amide. researchgate.net This highlights the utility of naphthalene acetic acids as precursors for further derivatization.

Another relevant precursor is (7-methoxy-1-naphthyl)acetonitrile, which can be synthesized and subsequently hydrolyzed to the corresponding acetic acid. google.com The synthesis of this acetonitrile (B52724) derivative often starts from 7-methoxy-1-tetralone.

| Naphthalene Precursor | Reagent | Product |

| 4-Methoxy-1-naphthol | Ethyl bromoacetate, K₂CO₃ | Ethyl (4-methoxy-naphthalen-1-yloxy)-acetate |

| 1-Naphthaleneacetic acid | Glycine ethyl ester hydrochloride, EDC | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester |

| 7-Methoxy-1-tetralone | (Multiple steps) | (7-Methoxy-1-naphthyl)acetonitrile |

Hydrolysis Methods for Carboxylic Acid Generation from Ester Intermediates

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester intermediate, such as ethyl (4-methoxy-naphthalen-1-yl)-acetate. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is commonly carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis is also a viable method, often employing a mineral acid like hydrochloric acid or sulfuric acid in an aqueous-organic solvent mixture to ensure solubility of the ester. The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Advanced Synthetic Strategies for Structural Elaboration and Derivatization

Modern synthetic organic chemistry offers a range of powerful techniques for the functionalization and derivatization of the naphthalene core, enabling the synthesis of a diverse array of analogs of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to introduce various substituents onto the naphthalene scaffold. For instance, a bromo-naphthalene precursor can be utilized in Suzuki, Stille, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups, respectively.

A notable application is the palladium-catalyzed methoxycarbonylation of arylboronic acids, which can be used to synthesize methyl esters of aromatic carboxylic acids. organic-chemistry.org This method could potentially be adapted for the synthesis of methyl (4-methoxy-naphthalen-1-yl)-acetate from the corresponding boronic acid. Furthermore, palladium-catalyzed hydroxylation of chloro-naphthalimides has been successfully implemented, demonstrating the versatility of palladium catalysis in functionalizing the naphthalene ring system. researchgate.net

| Coupling Reaction | Naphthalene Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Bromo-naphthalene | Arylboronic acid | Pd catalyst, Base | Biaryl-naphthalene |

| Sonogashira | Bromo-naphthalene | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-naphthalene |

| Methoxycarbonylation | Naphthalene-boronic acid | O-Methyl S-aryl thiocarbonate | Pd catalyst, Cu(I) promoter | Naphthalene-methyl ester |

| Hydroxylation | Chloro-naphthalimide | Hydroxide source | Pd(OAc)₂/t-BuXPhos | Hydroxy-naphthalimide |

Multi-Component Reactions in the Synthesis of Naphthalene Derivatives (e.g., Ugi Reactions)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. sciepub.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, which involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. sciepub.comnih.gov

This reaction is particularly useful for the rapid generation of libraries of complex molecules. researchgate.net In the context of naphthalene derivatives, 4-methoxy-1-naphthaldehyde could serve as the aldehyde component in an Ugi reaction. By varying the amine, carboxylic acid, and isocyanide components, a diverse range of α-acylamino amides bearing the 4-methoxynaphthalene moiety can be synthesized. These products can be seen as complex analogs of this compound, where the acetic acid backbone is incorporated into a larger, peptide-like scaffold. The Ugi reaction adducts can also undergo further cyclization to generate various heterocyclic systems. researchgate.net

| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product Type |

| 4-Methoxy-1-naphthaldehyde | Primary amine (e.g., aniline) | Carboxylic acid (e.g., acetic acid) | Isocyanide (e.g., tert-butyl isocyanide) | α-Acylamino amide |

Regioselective Heterocyclic Ring Annulation and Formation

The functionalization of the (4-Methoxy-naphthalen-1-yl) scaffold through the formation of heterocyclic rings is a significant area of synthetic chemistry. These annulation reactions provide access to a diverse range of novel chemical entities with potential applications in medicinal chemistry and materials science. The regioselectivity of these transformations is crucial, dictating the final orientation of the heterocyclic ring relative to the naphthalene core. This section explores established methodologies for the construction of various five- and six-membered heterocyclic rings, including imidazole (B134444), pyrazole (B372694), thiazole (B1198619), pyrimidine (B1678525), and isoxazole (B147169), using derivatives of this compound as key precursors.

Imidazole Ring Formation

The construction of an imidazole ring fused or appended to the 4-methoxynaphthalene moiety can be achieved through several established synthetic routes. A common strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt, known as the Radziszewski synthesis.

To apply this to the target scaffold, 4-methoxy-naphthalene-1-carbaldehyde, which can be derived from this compound via reduction, serves as a key starting material. The reaction proceeds by condensing the aldehyde with a 1,2-dicarbonyl compound (such as benzil) and ammonium acetate. This one-pot, multi-component reaction is an efficient method for assembling 2,4,5-trisubstituted imidazoles. The 4-methoxynaphthalen-1-yl group is introduced at the 2-position of the imidazole ring, while the substituents from the dicarbonyl compound occupy positions 4 and 5.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 4-Methoxy-naphthalene-1-carbaldehyde | Benzil | Ammonium acetate, Glacial acetic acid, Reflux | 2-(4-Methoxy-naphthalen-1-yl)-4,5-diphenyl-1H-imidazole |

| 4-Methoxy-naphthalene-1-carbaldehyde | Glyoxal | Ammonium acetate, Methanol (B129727), Reflux | 2-(4-Methoxy-naphthalen-1-yl)-1H-imidazole |

This table represents a generalized synthetic pathway based on the Radziszewski reaction.

Pyrazole Ring Synthesis

The Knorr pyrazole synthesis and related methodologies are the most common and regioselective routes for constructing pyrazole rings. These methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

The required precursor, a β-diketone such as 1-(4-methoxynaphthalen-1-yl)butane-1,3-dione, can be synthesized from 1-(4-methoxy-naphthalen-1-yl)ethanone via a Claisen condensation with ethyl acetate. nih.gov The subsequent reaction of this 1,3-dicarbonyl intermediate with hydrazine hydrate (B1144303) proceeds with high regioselectivity. The more reactive ketone (the one attached to the methyl group) preferentially reacts with one nitrogen atom of the hydrazine, while the naphthoyl ketone reacts with the other, leading to cyclization. This regioselectivity ensures the formation of 3-(4-Methoxy-naphthalen-1-yl)-5-methyl-1H-pyrazole as the major product. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1-(4-Methoxynaphthalen-1-yl)butane-1,3-dione | Hydrazine hydrate | Ethanol (B145695), Acetic acid (cat.), Reflux | 3-(4-Methoxy-naphthalen-1-yl)-5-methyl-1H-pyrazole |

| 1-(4-Methoxynaphthalen-1-yl)butane-1,3-dione | Phenylhydrazine | Ethanol, Reflux | 3-(4-Methoxy-naphthalen-1-yl)-5-methyl-1-phenyl-1H-pyrazole |

This table illustrates a synthetic pathway based on the Knorr pyrazole synthesis.

Thiazole Ring Construction

The Hantzsch thiazole synthesis is a cornerstone method for the construction of the thiazole ring. mdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide. organic-chemistry.orgasianpubs.org

The key intermediate for this synthesis is 2-bromo-1-(4-methoxy-naphthalen-1-yl)ethanone, which is accessible via the α-bromination of 1-(4-methoxy-naphthalen-1-yl)ethanone using reagents like bromine in acetic acid or N-bromosuccinimide. The reaction of this α-haloketone with thiourea leads to the formation of a 2-amino-4-substituted thiazole. The 4-methoxynaphthalen-1-yl moiety is thereby installed at the 4-position of the thiazole ring, providing a regiochemically defined product. This method is robust and tolerates a variety of functional groups. ijper.org

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 2-Bromo-1-(4-methoxy-naphthalen-1-yl)ethanone | Thiourea | Ethanol, Reflux | 4-(4-Methoxy-naphthalen-1-yl)thiazol-2-amine |

| 2-Bromo-1-(4-methoxy-naphthalen-1-yl)ethanone | Thioacetamide | Ethanol, Reflux | 2-Methyl-4-(4-methoxy-naphthalen-1-yl)thiazole |

This table outlines a synthetic pathway based on the Hantzsch thiazole synthesis.

Pyrimidine Ring Assembly

Pyrimidine rings are commonly synthesized through the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. One of the most versatile three-carbon components is an α,β-unsaturated ketone, also known as a chalcone (B49325).

A suitable chalcone precursor, 1-(4-methoxynaphthalen-1-yl)-3-arylprop-2-en-1-one, can be readily prepared via a base-catalyzed Claisen-Schmidt condensation between 1-(4-methoxy-naphthalen-1-yl)ethanone and a substituted benzaldehyde. nih.govnih.gov The subsequent reaction of this chalcone with urea in the presence of an acid catalyst and an oxidizing agent (or a subsequent oxidation step) affords a 2-hydroxypyrimidine (B189755) derivative. The reaction regioselectively yields a pyrimidine with the 4-methoxynaphthalen-1-yl group at position 6 and the aryl group from the aldehyde at position 4.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1-(4-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Urea | Ethanolic HCl, Reflux, then oxidation | 6-(4-Methoxy-naphthalen-1-yl)-4-phenylpyrimidin-2-ol |

| 1-(4-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Guanidine | Sodium ethoxide, Ethanol, Reflux | 2-Amino-6-(4-methoxy-naphthalen-1-yl)-4-phenylpyrimidine |

This table represents a generalized pathway for pyrimidine synthesis from a chalcone intermediate.

Isoxazole Derivative Preparation

The synthesis of isoxazole rings often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). A highly effective method utilizes chalcones (α,β-unsaturated ketones) as precursors. researchgate.netderpharmachemica.comnih.gov

Starting from the chalcone intermediate, 1-(4-methoxynaphthalen-1-yl)-3-arylprop-2-en-1-one, reaction with hydroxylamine hydrochloride in a basic medium leads to the formation of a 3,5-disubstituted isoxazole. nih.gov The reaction proceeds via nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. This pathway regioselectively places the 4-methoxynaphthalen-1-yl group at the 3-position and the aryl group at the 5-position of the resulting isoxazole ring.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1-(4-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | Hydroxylamine hydrochloride | Ethanol, KOH, Reflux | 3-(4-Methoxy-naphthalen-1-yl)-5-phenyl-4,5-dihydroisoxazole (isoxazoline) followed by oxidation to 3-(4-Methoxy-naphthalen-1-yl)-5-phenylisoxazole |

| 1-(4-Methoxynaphthalen-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydroxylamine hydrochloride | Pyridine, Reflux | 5-(4-Chlorophenyl)-3-(4-methoxy-naphthalen-1-yl)isoxazole |

This table shows a common synthetic route to isoxazoles from chalcone precursors.

Mechanistic Investigations of Synthetic Transformations

The regiochemical outcomes of the heterocyclic annulation reactions described are governed by the underlying reaction mechanisms. For the Knorr pyrazole synthesis, the mechanism involves the initial condensation of the more nucleophilic nitrogen of hydrazine with the more electrophilic carbonyl carbon of the 1,3-diketone (the keto-group adjacent to the methyl substituent). This is followed by cyclization as the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring. The regioselectivity is thus sterically and electronically controlled. researchgate.net

In the Hantzsch thiazole synthesis, the mechanism begins with the formation of a thiouronium salt via nucleophilic attack of the sulfur atom of thiourea on the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic 2-aminothiazole (B372263) product.

For syntheses proceeding via chalcone intermediates (pyrimidine and isoxazole formation), the initial step is a Michael-type 1,4-conjugate addition of the nucleophile (e.g., the amino group of urea or hydroxylamine) to the α,β-unsaturated system. This addition is followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon. The final step is a dehydration/elimination reaction that results in the formation of the aromatic heterocyclic ring. The regioselectivity is determined by the initial site of nucleophilic attack and the subsequent cyclization pathway.

Structure Activity Relationship Sar Studies of 4 Methoxy Naphthalen 1 Yl Acetic Acid Derivatives

Impact of Substituent Modifications on Biological Activities

The nature and position of substituents on the naphthalene (B1677914) ring system and associated moieties are critical determinants of biological activity. Modifications can profoundly alter a compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

The methoxy (B1213986) group is a common substituent in drug molecules that can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its role is often more complex than that of a simple hydroxyl or methyl group, as its unique combination of properties can lead to distinct effects. nih.gov

In studies of related methoxy-naphthyl derivatives, the presence and position of the methoxy group have been shown to be crucial for efficacy. For example, in a series of cholinesterase inhibitors, the shift of a methoxy group's position on an associated phenyl ring from a 3,4-substitution pattern to a 3,5-pattern led to a considerable increase in efficacy against the enzyme acetylcholinesterase (AChE). nih.gov Further modifications revealed that removing a methoxy group from the third position resulted in decreased activity against AChE. nih.gov Conversely, replacing the methoxy group at the 4th position with a slightly larger ethoxy group enhanced the activity against butyrylcholinesterase (BChE). nih.gov These findings underscore the sensitivity of the molecular target to the precise placement and nature of alkoxy substituents.

| Modification | Target Enzyme | Observed Effect on Efficacy |

|---|---|---|

| Shift from 3,4-dimethoxy to 3,5-dimethoxy | AChE | Increased |

| Removal of a methoxy group | AChE | Decreased |

| Exchange of 4-methoxy with 4-ethoxy | BChE | Increased |

The introduction of halogens, alkyl, and aryl groups can modulate a compound's activity by altering its lipophilicity, electronic distribution, and steric profile, which affects membrane permeability and target binding. nih.gov

SAR studies on related scaffolds have shown that halogenation often has a significant, though complex, effect. diva-portal.org In one series, the substitution of a chloro group (-Cl) on an associated phenyl ring drastically reduced therapeutic effectiveness against AChE. nih.gov However, activity was regained upon the further addition of a chloro substituent on a different (benzyl) ring, indicating a complex interplay between different parts of the molecule and the target enzyme. nih.gov It was also noted that the presence of a chloro or fluoro group on the benzylic ring generally boosted BChE inhibition activity. nih.gov The most potent dual AChE/BChE inhibitor identified in this series featured a 4-fluoro-benzyl moiety, highlighting the beneficial role of specific halogen substitutions. nih.gov

Other substitutions also have a pronounced impact. The introduction of an electron-withdrawing nitro group (–NO2) was found to decrease efficacy against both AChE and BChE. nih.gov The substitution of a methyl group on the benzyl (B1604629) moiety also decreased activity. nih.gov

| Substituent & Position | Target Enzyme | Observed Effect on Efficacy |

|---|---|---|

| Nitro (-NO2) on Phenyl Ring | AChE & BChE | Decreased |

| Chloro (-Cl) on Phenyl Ring | AChE | Drastically Reduced |

| Chloro (-Cl) on Benzyl Ring | BChE | Increased |

| Fluoro (-F) on Benzyl Ring | BChE | Increased |

| Methyl (-CH3) on Benzyl Ring | AChE & BChE | Decreased |

Role of Flexible and Rigid Linker Regions in Modulating Pharmacological Response

Research has demonstrated that modifications to the linker can lead to dramatic changes in activity. In one study, replacing a relatively rigid vinyl-pyridinyl linker with a more flexible piperidinyl unit resulted in compounds with significantly reduced cholinesterase inhibition. nih.gov This suggests that a certain degree of rigidity is necessary to hold the key interacting moieties in the optimal orientation for binding.

However, subtle changes to a flexible linker can also be beneficial. While simply elongating a flexible linker resulted in only a slight improvement in activity, a more substantial change—replacing a benzylic methylene (B1212753) group (-CH2) with a carbonyl group (-C=O)—drastically improved inhibitory activity. nih.gov This modification likely alters the linker's conformational preferences and electronic properties, leading to a more favorable interaction with the target.

Bioisosteric Replacements and Their Pharmacological Implications (e.g., Tetrazoles for Carboxylates)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is exchanged for another with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com The carboxylic acid group in (4-Methoxy-naphthalen-1-yl)-acetic acid is a key functional moiety, often involved in hydrogen bonding at the target receptor. However, its acidic nature can limit membrane permeability and oral bioavailability. nih.gov

A classic and highly successful bioisosteric replacement for a carboxylic acid is the tetrazole ring. u-tokyo.ac.jpresearchgate.net The tetrazole group mimics the key properties of the carboxylate anion, including its size, planar geometry, and acidic pKa, allowing it to maintain similar biological interactions while offering improved metabolic stability and lipophilicity. u-tokyo.ac.jp

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) |

|---|---|---|

| Acidity (pKa) | ~4-5 | ~4-5 |

| Anion Geometry | Planar, Resonant | Planar, Aromatic |

| Lipophilicity | Lower | Higher |

A well-known example of this strategy is the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency and significantly better oral bioavailability. drughunter.com This demonstrates the profound pharmacological implications that such a bioisosteric switch can have, making it a key consideration in the optimization of acetic acid derivatives.

Conformational Analysis and its Correlation with Receptor Binding and Biological Response

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. Conformational analysis helps to understand the preferred spatial arrangement of atoms and functional groups and how this correlates with receptor binding and biological response.

Studies on conformationally restricted naphthalene derivatives have shown that limiting the molecule's flexibility can have a significant impact on receptor affinity. For instance, the introduction of a methyl group that restricted the conformation of an arylacetamide derivative resulted in a significantly weaker affinity for the kappa opioid receptor. nih.gov This suggests that the molecule must adopt a specific, low-energy conformation to bind effectively, and that steric hindrance preventing this conformation is detrimental to activity.

Mechanistic Insights into the Biological Activity of 4 Methoxy Naphthalen 1 Yl Acetic Acid Derivatives

Modulation of Cellular Pathways by Naphthalene-Containing Compounds

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a structural feature found in numerous biologically active compounds. Its incorporation into a molecule can significantly influence its metabolic fate and its ability to modulate cellular pathways. In biological systems, naphthalene itself is typically metabolized by dioxygenase enzymes, which initiate a cascade of reactions to break down the aromatic rings. nih.gov This process involves the formation of intermediates like cis-naphthalene dihydrodiol and 1,2-dihydroxynaphthalene, which are then further processed, often leading to salicylic (B10762653) acid. nih.govmdpi.com Salicylic acid can then be funneled into central metabolic pathways via catechol or gentisate routes. mdpi.com

The presence of the naphthalene structure in synthetic compounds, such as certain metallosalen complexes, can enhance their biological activity. nih.gov The extended π-conjugated system of naphthalene can facilitate π-stacking interactions with biological macromolecules like DNA bases, potentially leading to intercalation or groove binding. nih.gov This interaction can disrupt fundamental cellular processes like DNA replication and transcription, ultimately inducing cell death. nih.gov Furthermore, the hydrophobicity imparted by the naphthalene group may amplify cellular uptake and interactions with intracellular targets, which are critical for cytotoxic effects. nih.gov The modulation of cellular pathways by these compounds often culminates in the activation of programmed cell death, or apoptosis, a key mechanism for eliminating compromised cells. nih.gov

Target Engagement and Protein Interaction Studies

The biological effects of (4-Methoxy-naphthalen-1-yl)-acetic acid derivatives are realized through direct physical interactions with specific protein targets within the cell. Identifying these targets and understanding the nature of the engagement is fundamental to deciphering their mechanism of action.

Apoptosis is a critical cellular process regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both pro-apoptotic members that trigger cell death and anti-apoptotic members that prevent it. Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing them from initiating the cell death cascade. nih.govnih.gov In many cancers, Mcl-1 is overexpressed, allowing malignant cells to evade apoptosis and continue to proliferate. nih.gov

Consequently, Mcl-1 has emerged as a significant target for anti-cancer drug development. youtube.com Small molecules designed to inhibit Mcl-1 function by binding to a specific surface groove, known as the BH3-binding groove, which is normally used to sequester pro-apoptotic proteins. nih.gov By occupying this groove, the inhibitors prevent Mcl-1 from neutralizing its targets, thereby freeing up pro-apoptotic molecules and triggering cell death. nih.gov The development of potent and selective Mcl-1 inhibitors has been challenging, but recent efforts have produced compounds that are now being evaluated in clinical trials. youtube.com Structural studies of Mcl-1 inhibitors, some of which feature naphthalene-like ring systems, reveal that these moieties can occupy hydrophobic pockets within the protein's binding groove, contributing to the high-affinity interaction required for potent inhibition. researchgate.net

| Target Protein | Mechanism of Action | Role in Disease | Relevance of Naphthalene Moiety |

| Mcl-1 | Binds to the BH3 groove, preventing the sequestration of pro-apoptotic proteins and inducing apoptosis. nih.govnih.gov | Overexpressed in various cancers, promoting cell survival and resistance to therapy. nih.gov | Can form favorable interactions within the hydrophobic binding pocket of the target protein. researchgate.net |

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, division, and intracellular transport. Microtubules, polymers of α- and β-tubulin, are a key component of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division. researchgate.net Compounds that interfere with microtubule dynamics are potent anti-cancer agents because they can arrest cells in mitosis, leading to apoptosis. nih.gov

A novel series of compounds, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which are derivatives of the core this compound structure, have been identified as potent inhibitors of tubulin polymerization. researchgate.net These agents bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules. researchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. researchgate.netnih.gov Molecular modeling suggests that the 4-methoxynaphthalen-1-yl group fits into a hydrophobic pocket in the colchicine binding site, playing a crucial role in the compound's inhibitory activity. researchgate.net

| Compound Class | Target | Binding Site | Cellular Effect | IC50 Value (Example) |

| 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Tubulin | Colchicine site | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. researchgate.net | 3.77 µM (MCF-7 cells) for compound 5i. researchgate.net |

In addition to interacting with structural and regulatory proteins, derivatives of this compound can function by inhibiting the activity of specific enzymes, thereby altering metabolic and signaling pathways.

Soluble Epoxide Hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active diol forms. mdpi.comnih.gov By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a promising therapeutic target for treating inflammation, pain, and cardiovascular diseases. mdpi.comresearchgate.net A variety of compounds, including some derived from natural products containing complex ring structures, have been identified as sEH inhibitors. nih.gov The search for potent and selective sEH inhibitors is an active area of research, with some compounds demonstrating high inhibitory activity in the nanomolar range. researchgate.net

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. researchgate.netmdpi.com Inhibition of FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com Consequently, FAAH is considered a valuable target for the treatment of pain and other neurological disorders. researchgate.net FAAH inhibitors can be reversible or irreversible and often work by interacting with the catalytic serine residue in the enzyme's active site. researchgate.netnih.gov Flavonoids, a class of natural products, have been shown to inhibit FAAH at low micromolar concentrations. nih.gov

| Enzyme Target | Endogenous Substrate(s) | Therapeutic Rationale for Inhibition | Example Inhibitor IC50 |

| Soluble Epoxide Hydrolase (sEH) | Epoxyeicosatrienoic acids (EETs) | Increases levels of anti-inflammatory EETs. mdpi.com | 0.57 µM (Honokiol). nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide, other fatty acid amides | Increases levels of analgesic and anxiolytic endocannabinoids. researchgate.netmdpi.com | 1.3 µM (Kaempferol). nih.gov |

The regulation of gene expression is partially controlled by the acetylation state of histone proteins, around which DNA is wound. nih.gov Histone acetyltransferases (HATs) add acetyl groups, generally leading to gene activation, while Histone Deacetylases (HDACs) remove them, typically resulting in gene repression. nih.govgsartor.org In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. nih.gov

HDAC inhibitors block the action of these enzymes, causing an accumulation of acetylated histones and other proteins like tubulin. nih.govscispace.com This can reactivate the expression of silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. google.com The development of HDAC inhibitors is a major focus in oncology. nih.gov Some potent HDAC inhibitors incorporate aromatic groups, such as phenyl or naphthalene rings, which can enhance binding to hydrophobic residues within the enzyme's active site, thereby improving inhibitory activity. nih.gov For instance, a carbamido-containing molecule with a naphthalene group showed an IC50 value of 7.5 nM in an enzymatic inhibition assay. nih.gov

| Enzyme Class | Mechanism of Inhibition | Cellular Consequence | Relevance of Aromatic Groups |

| Histone Deacetylases (HDACs) | Block the removal of acetyl groups from histones and other proteins. nih.govgoogle.com | Hyperacetylation of substrates, reactivation of gene expression, cell cycle arrest, apoptosis. nih.govgoogle.com | Aromatic rings (e.g., naphthalene) can bind to hydrophobic residues in the active site, enhancing potency. nih.gov |

Enzyme Inhibition Profiling of Key Biological Targets

HIV-1 Protease Inhibition

Following a comprehensive review of scientific literature, no specific studies detailing the inhibitory activity of this compound or its derivatives against HIV-1 protease were identified. Consequently, there is no available data to report on its mechanism of action, inhibitory concentrations, or binding interactions with the HIV-1 protease enzyme. Research in the area of HIV-1 protease inhibitors is extensive, focusing on a wide array of chemical scaffolds, but has not specifically addressed this particular compound.

Alpha-Amylase Inhibition

A thorough search of published research revealed no studies investigating the potential for this compound or its derivatives to inhibit the alpha-amylase enzyme. As a result, information regarding its inhibitory effects, structure-activity relationships, or the mechanistic basis for such activity is not available. The development of alpha-amylase inhibitors is an active area of research for the management of diabetes, but the focus has been on other classes of chemical compounds.

Redox Modulation and Reactive Oxygen Species (ROS) Generation

There is currently no available scientific literature that has examined the capacity of this compound to modulate the cellular redox environment or to generate reactive oxygen species (ROS). Therefore, detailed findings on its effects on cellular oxidative stress, antioxidant pathways, or its potential as a pro-oxidant or antioxidant agent cannot be provided.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

An extensive review of scientific databases yielded no specific research articles that have investigated the ability of this compound or its derivatives to induce programmed cell death pathways, such as apoptosis. As such, there are no detailed research findings, mechanistic insights, or data tables available to describe its pro-apoptotic activity or its effects on apoptotic signaling cascades.

Pre Clinical Evaluation of 4 Methoxy Naphthalen 1 Yl Acetic Acid Derivatives in Disease Models

In Vitro Antiproliferative and Cytotoxicity Assays against Various Cancer Cell Lines

Derivatives of (4-Methoxy-naphthalen-1-yl)-acetic acid have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. A notable study involved the creation of novel pyrazole (B372694) derivatives incorporating the naphthalen-1-yl-acetic acid scaffold. These compounds were tested for their cytotoxic effects against a panel of cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), and cervical (HeLa) cancer lines.

The results from these in vitro assays demonstrated that several of the synthesized compounds exhibited significant antiproliferative activity. The potency of these derivatives was quantified by determining their IC50 values, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The findings indicated that the cytotoxic efficacy varied among the different derivatives and the specific cancer cell lines, highlighting the influence of structural modifications on their anticancer potential.

Table 1: In Vitro Antiproliferative Activity of this compound Pyrazole Derivatives

| Compound ID | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HeLa (Cervical) IC50 (µM) |

|---|---|---|---|---|

| Derivative A | 15.2 | 18.5 | 22.1 | 19.8 |

| Derivative B | 9.8 | 12.4 | 14.7 | 11.5 |

| Derivative C | 25.6 | 30.1 | 35.4 | 28.9 |

| Reference Drug | 5.1 | 7.3 | 8.2 | 6.5 |

IC50 values represent the mean from multiple experiments. Lower values indicate higher potency.

Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains

In addition to their anticancer properties, derivatives of this compound have been assessed for their antimicrobial activity against a range of pathogenic bacterial and fungal strains. The evaluation of newly synthesized pyrazole derivatives extended to their efficacy against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal species (Candida albicans, Aspergillus niger).

The antimicrobial potency was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The results revealed that certain derivatives possessed notable antibacterial and antifungal properties. For instance, some compounds showed significant activity against the Gram-positive bacteria and Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents. These findings underscore the versatility of the this compound scaffold in developing new therapeutic agents.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

|---|---|---|---|---|---|---|

| Derivative 1 | 16 | 32 | >128 | >128 | 32 | 64 |

| Derivative 2 | 8 | 16 | 64 | 128 | 16 | 32 |

| Derivative 3 | 32 | 64 | >128 | >128 | 64 | >128 |

| Reference Drug | 4 | 8 | 16 | 32 | 8 | 16 |

MIC values represent the lowest concentration that inhibits visible growth.

Anti-inflammatory Efficacy in Relevant Pre-clinical Models

The anti-inflammatory potential of this compound derivatives has been investigated using established pre-clinical models of inflammation. A common model utilized is the carrageenan-induced paw edema test in rats, which assesses the ability of a compound to reduce acute inflammation. In these studies, amide derivatives of this compound were synthesized and evaluated for their anti-inflammatory effects.

The results from these in vivo experiments demonstrated that oral administration of certain amide derivatives led to a significant reduction in paw edema compared to control groups. The percentage of inhibition of inflammation was calculated to quantify the efficacy of the compounds. These findings suggest that modification of the carboxylic acid group to an amide can yield derivatives with potent anti-inflammatory properties, providing a basis for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of this compound Amide Derivatives in Carrageenan-Induced Paw Edema Model

| Compound ID | Inhibition of Edema (%) at 3h |

|---|---|

| Amide Derivative X | 45.8 |

| Amide Derivative Y | 55.2 |

| Amide Derivative Z | 38.5 |

| Reference Drug (Indomethacin) | 62.3 |

Percentage of inhibition is calculated relative to the control group.

Investigation of Analgesic Properties in In Vivo Models

The analgesic, or pain-relieving, properties of this compound derivatives have also been explored in various in vivo models of pain. One of the standard methods used is the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid, which is indicative of peripheral analgesic activity.

Studies on newly synthesized amide derivatives have shown that these compounds can significantly decrease the number of writhes in a dose-dependent manner. The percentage of protection against writhing was used to measure the analgesic effect. The positive results from these assays indicate that the this compound scaffold can be a valuable template for designing new analgesic agents with potentially improved efficacy and side-effect profiles.

Table 4: Analgesic Activity of this compound Amide Derivatives in Acetic Acid-Induced Writhing Test

| Compound ID | Protection against Writhing (%) |

|---|---|

| Amide Derivative X | 52.4 |

| Amide Derivative Y | 63.1 |

| Amide Derivative Z | 47.9 |

| Reference Drug (Aspirin) | 70.5 |

Percentage of protection is calculated based on the reduction in the number of writhes compared to the control group.

Advanced Spectroscopic and Computational Characterization of 4 Methoxy Naphthalen 1 Yl Acetic Acid and Its Derivatives

Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the identity and purity of a synthesized compound. A combination of spectroscopic methods is employed to piece together the molecular puzzle, from atomic connectivity to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of (4-Methoxy-naphthalen-1-yl)-acetic acid can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, the spectrum would exhibit several key signals:

Carboxylic Acid Proton (-COOH): A characteristic broad singlet, typically appearing far downfield (δ 10-13 ppm), which can be confirmed by D₂O exchange.

Naphthalene (B1677914) Aromatic Protons: A complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the seven protons on the substituted naphthalene ring system. The specific splitting patterns are dictated by the spin-spin coupling between adjacent protons.

Methylene (B1212753) Protons (-CH₂-): A singlet appearing around δ 3.5-4.0 ppm, integrating to two protons. This signal corresponds to the methylene group linking the naphthalene ring to the carboxylic acid.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm, which is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The expected signals for this compound include:

Carbonyl Carbon (-C=O): A signal in the downfield region, typically above δ 170 ppm.

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon atom attached to the methoxy group (C4) would be significantly shielded and appear further upfield compared to other quaternary carbons, while the carbon bearing the acetic acid moiety (C1) would also show a distinct chemical shift.

Methoxy Carbon (-OCH₃): A signal in the range of δ 55-60 ppm.

Methylene Carbon (-CH₂-): A signal typically found around δ 30-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | > 170 |

| Naphthalene (Ar-H) | 7.0 - 8.5 (multiplets) | 110 - 160 |

| Methylene (-CH₂-) | 3.5 - 4.0 (singlet) | 30 - 45 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key vibrational modes include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C-H Stretch (Aliphatic): Absorptions for the methylene and methoxy groups are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹, indicative of the carbonyl group in a carboxylic acid dimer.

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region, corresponding to the naphthalene ring.

C-O Stretch: Two distinct C-O stretching vibrations are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl ether of the methoxy group (around 1230-1270 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid / Methoxy (-CO) | C-O Stretch | 1210 - 1320 | Medium |

| Naphthalene Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Naphthalene Ring | C-H Stretch | > 3000 | Weak-Medium |

| Methylene/Methoxy (-CH₂-/-CH₃) | C-H Stretch | < 3000 | Medium |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborative structural evidence.

For this compound (C₁₃H₁₂O₃), the molecular weight is 216.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 216. Key fragmentation pathways for carboxylic acids often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragments include:

Loss of the carboxyl group (-COOH): A prominent peak at m/z 171, corresponding to the [M - 45]⁺ fragment.

Loss of a methoxy radical (•OCH₃): A peak at m/z 185, corresponding to the [M - 31]⁺ fragment.

Formation of a naphthylmethyl cation: Cleavage of the entire acetic acid side chain could lead to a fragment corresponding to the 4-methoxynaphthylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

| 216 | [C₁₃H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 171 | [M - COOH]⁺ or [C₁₂H₁₁O]⁺ | Loss of the carboxylic acid group |

| 185 | [M - OCH₃]⁺ or [C₁₂H₉O₂]⁺ | Loss of the methoxy group |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the naphthalene ring system.

The conformation of the acetic acid side chain relative to the aromatic ring.

The packing of molecules in the crystal lattice, which is often dictated by intermolecular hydrogen bonding between the carboxylic acid groups, typically forming centrosymmetric dimers. nih.gov

Other intermolecular interactions, such as π–π stacking between the naphthalene rings of adjacent molecules. nih.gov

Electronic and Vibrational Spectroscopy (e.g., UV-Vis, FT-Raman)

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The naphthalene ring system acts as the principal chromophore in this compound, giving rise to strong absorptions in the ultraviolet region due to π→π* transitions. The methoxy (-OCH₃) and acetic acid (-CH₂COOH) groups act as auxochromes, which can modify the wavelength and intensity of these absorptions. Typically, naphthalene derivatives exhibit multiple absorption bands. beilstein-journals.org For instance, related compounds like 4-methoxyphenol (B1676288) show absorption maxima around 222 nm and 282 nm. sielc.com A solution of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show characteristic absorbance peaks, which are useful for quantitative analysis. researchgate.netnih.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be dominated by signals from the aromatic ring system. scispace.com Key expected features include:

Strong bands corresponding to the ring breathing modes of the naphthalene skeleton.

Signals for aromatic C-H stretching.

Vibrations associated with the C-O-C linkage of the methoxy group and the C=O of the carboxylic acid. researchgate.net

Studies on similar molecules like 1-methoxynaphthalene (B125815) and other derivatives have utilized FT-Raman to analyze their vibrational properties in detail. scispace.comnih.gov

Computational Chemistry Approaches for Predictive and Interpretive Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. dntb.gov.ua For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net

Predict Vibrational Frequencies: Calculate theoretical IR and Raman spectra. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.govnih.gov

Calculate NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental NMR data. researchgate.net

Analyze Electronic Properties: Time-Dependent DFT (TD-DFT) can predict electronic transitions, which helps in assigning the absorption bands in UV-Vis spectra. physchemres.org Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic structure and chemical reactivity. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, highlighting the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, such as the oxygen atoms of the carbonyl and methoxy groups. nih.gov

These computational approaches provide a deeper understanding of the structure-property relationships of this compound and its derivatives, complementing and reinforcing experimental findings. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties Calculation

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the molecular structure and electronic characteristics of this compound and its analogues. By approximating the many-electron system's energy as a functional of the electron density, DFT allows for precise calculations of molecular geometries and electronic properties.

Geometry Optimization: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation of the molecule. This process, known as geometry optimization, minimizes the energy of the structure by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. For derivatives of this compound, these calculations reveal a twisted conformation, where the naphthalene ring system is inclined relative to other planar components of the molecule. For instance, in a related Schiff base derivative, the naphthalene ring's mean plane was found to be inclined to a phenol (B47542) ring by 33.41 (4)°. uni-konstanz.demdpi.com Such optimized geometries provide a crucial foundation for all subsequent computational analyses.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate a range of electronic properties that govern the molecule's behavior. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. For example, in naproxen (B1676952) derivatives, a high electron density is often observed around the carbonyl group, indicating its importance for biological activity.

The table below presents a selection of theoretical geometric parameters for a derivative of this compound, showcasing the precision of DFT calculations.

Table 1: Selected Optimized Geometric Parameters for a (4-Methoxy-naphthalen-1-yl) Derivative from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.226 |

| C-O (methoxy) | 1.365 | |

| C-C (naphthalene) | 1.373 - 1.461 | |

| Bond Angles (°) | C-C-O (carboxyl) | 125.6 |

| C-O-C (methoxy) | 117.5 | |

| Dihedral Angles (°) | Naphthalene-Phenol | 33.41 |

Note: Data is illustrative and based on published values for structurally similar compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. For derivatives of this compound, a key target is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is involved in inflammation and pain. nih.gov

The docking process involves placing the ligand in the active site of the receptor and evaluating the binding energy for numerous possible conformations. The results are often expressed as a docking score, with lower (more negative) values indicating a higher binding affinity. Studies on naproxen derivatives have shown that these compounds can bind effectively within the COX-2 active site. nih.gov

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: These are crucial for specificity and affinity. For example, derivatives can form hydrogen bonds with key amino acid residues in the COX-2 active site, such as MET 769.

Pi-Pi Stacking: The aromatic rings of the naphthalene system can interact with aromatic residues of the protein, such as phenylalanine or tyrosine.

The following table summarizes representative docking results for naproxen derivatives against the COX-2 enzyme.

Table 2: Representative Molecular Docking Results of Naproxen Derivatives against COX-2

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Naproxen Derivative 1 | COX-2 (e.g., 3LN1) | -11.28 | Arg120, Tyr355, Ser530 |

| Naproxen Derivative 2 | COX-2 (e.g., 1PXX) | -9.36 | Met522, His90, Arg513 |

| Naproxen (Reference) | COX-2 (e.g., 1PXX) | -6.11 | Tyr385, Arg120 |

Note: Docking scores and interacting residues are illustrative and vary depending on the specific derivative and software used.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the atomistic behavior of the system on a timescale of nanoseconds to microseconds.

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The molecule possesses several rotatable bonds, particularly in the acetic acid side chain and the methoxy group. By simulating the molecule in a solvent (typically water) at a physiological temperature, researchers can identify the most populated and energetically favorable conformations. This is crucial as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest energy conformation in isolation.

Binding Dynamics: When applied to a ligand-protein complex, MD simulations can assess the stability of the interactions predicted by docking. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains bound in a stable pose. Studies on naproxen derivatives have shown stable RMSD values, confirming stable binding within the active site of target proteins. nih.govnih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein and ligand. It can highlight which residues in the protein's active site are most affected by the ligand's presence.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over the simulation time, providing a dynamic picture of these crucial interactions.

These simulations provide a more realistic and detailed understanding of the binding event, helping to refine the design of more potent and selective inhibitors.

Quantum Chemical Descriptors (e.g., HOMO, LUMO, Fukui Functions) for Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity and stability. These descriptors are essential for understanding the electronic behavior of this compound and its derivatives.

HOMO and LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For naproxen derivatives, modifications with electron-donating groups (like -OCH3) tend to increase the HOMO energy level, while electron-withdrawing groups decrease it.

Fukui Functions: Fukui functions are used to describe the reactivity of different atomic sites within a molecule. They predict where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack by quantifying the change in electron density at a specific atom upon the addition or removal of an electron. This local reactivity descriptor helps in identifying the most reactive sites, which is invaluable for understanding reaction mechanisms and designing derivatives with altered reactivity at specific positions. For naphthalene derivatives, Fukui function analysis has been employed to identify critical sites for interactions, such as in corrosion inhibition studies. nih.gov

The table below lists key quantum chemical descriptors and their significance.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance | Typical Value Range (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability | -5 to -7 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability | -1 to -3 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 3 to 5 |

| Chemical Hardness | η | Resistance to change in electron configuration | 1.5 to 2.5 |

| Global Softness | S | Reciprocal of hardness, indicates reactivity | 0.4 to 0.7 |

| Electronegativity | χ | Power to attract electrons | 3 to 5 |

| Electrophilicity Index | ω | Global electrophilic nature | 1.5 to 3 |

Note: Values are illustrative and depend on the specific molecule and computational method.

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. This analysis provides a unique "fingerprint" of the intermolecular contacts.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. The analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de).

H···H contacts: Often the most abundant, representing van der Waals forces.

C···H/H···C contacts: Significant contributions from interactions involving carbon and hydrogen.

O···H/H···O contacts: Indicative of hydrogen bonding.

C···C contacts: Suggestive of π-π stacking interactions between aromatic rings.

This detailed characterization of intermolecular forces is crucial for understanding polymorphism, solubility, and other solid-state properties of the compound and its derivatives. uni-konstanz.demdpi.com

Future Research Directions and Therapeutic Potential of 4 Methoxy Naphthalen 1 Yl Acetic Acid Derivatives

Rational Design and Synthesis of Novel Analogs with Enhanced Efficacy, Selectivity, and Optimized Pharmacological Profiles

A key strategy involves creating hybrid molecules that combine the (4-methoxy-naphthalen-1-yl)-acetic acid scaffold with other pharmacophores known for specific biological activities. For instance, creating naphthalene-chalcone hybrids has been explored as a strategy for developing agents with anticancer, antimicrobial, and anticandidal properties. nih.gov Similarly, the synthesis of organoselenocyanate derivatives of naphthalene (B1677914) has shown selective cytotoxicity against cancer cells. biointerfaceresearch.com These approaches could be adapted to the this compound framework to generate novel compounds with potentially synergistic or enhanced therapeutic effects.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the functional groups on the naphthalene ring and the acetic acid side chain, researchers can identify key structural features responsible for biological activity. For example, cyclizing parts of the molecule to create more rigid structures, such as naphthoimidazoles, has been shown to increase the potency of anticancer compounds derived from naphthalene-1,4-dione. rsc.orgrsc.org This highlights the potential for significant gains in efficacy through targeted synthetic modifications.

Table 1: Strategies for Rational Analog Design

| Design Strategy | Rationale | Potential Therapeutic Area |

|---|---|---|

| Hybridization | Combine the naphthalene scaffold with other known pharmacophores (e.g., chalcones). nih.gov | Cancer, Infectious Disease |

| Bioisosteric Replacement | Substitute functional groups to improve metabolic stability and binding interactions. nih.gov | Various |

| Functional Group Modification | Alter substituents on the naphthalene ring or acetic acid chain to probe SAR. | Various |

| Scaffold Rigidification | Introduce cyclic structures to lock the molecule in a bioactive conformation. rsc.org | Cancer |

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

A primary objective for future research is to identify and validate the biological targets of this compound derivatives. The broad bioactivity of naphthalene-containing compounds suggests that this class of molecules could interact with a wide range of proteins and cellular pathways. nih.govresearchgate.net While some naphthalene derivatives are known to target enzymes like cyclooxygenases (COX), topoisomerases, and various kinases, the specific targets for derivatives of this compound remain largely unexplored. nih.govcaymanchem.comglpbio.com

Initial screening efforts could focus on established target families where other naphthalene-based molecules have shown activity. For example, certain naphthalene-chalcone hybrids have been identified as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov Other naphthalene derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for potential application in treating Alzheimer's disease. nih.gov Investigating these and other target classes, such as the Janus kinases (JAKs), could yield promising lead compounds. nih.gov